2-{[(4-Bromophenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(4-Bromophenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C13H11BrN2O3S and its molecular weight is 355.21. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activity Against Carbonic Anhydrase
One of the notable applications of sulfonamide derivatives, including those related to 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide, is their role as inhibitors of the carbonic anhydrase enzyme. Research by Ulus et al. (2013) demonstrated the synthesis of novel acridine and bis acridine sulfonamides, showing effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds, including 4-Amino-N-(4-sulfamoylphenyl)benzamide, a close relative to the compound , were found to inhibit human carbonic anhydrase isoenzymes with high affinity, indicating their potential in developing treatments for conditions where carbonic anhydrase activity is a factor (Ulus et al., 2013).
Antifungal and Antiviral Properties
Another research application of sulfonamide compounds is in exploring their antifungal and antiviral properties. A study by FazilathBasha et al. (2021) on the molecule N-((4-aminophenyl)sulfonyl)benzamide, which shares a structural similarity with this compound, revealed its inhibitory nature against Aspergillus Niger, a fungal protein, and SARS CoV-1 and SARS CoV-2 viral proteins. This suggests that derivatives of this compound could be explored for their antifungal and antiviral applications, showcasing the compound's potential in addressing infectious diseases (FazilathBasha et al., 2021).
Mechanism of Action
Target of Action
The compound is part of a class of molecules that include n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles
Mode of Action
The compound’s lipophilic character, expressed by the clogP value, suggests a potentially improved antimicrobial effect
Result of Action
The compound has shown promising potential as an antimicrobial agent, particularly against Gram-positive pathogens and Enterococcus faecium biofilm-associated infections
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCKAUQEOKRCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.